molecular formula C21H21ClN2O4S B13796821 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid CAS No. 903595-80-2

2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid

Cat. No.: B13796821
CAS No.: 903595-80-2
M. Wt: 432.9 g/mol
InChI Key: HFYOKXFTBGDLBE-UHFFFAOYSA-N
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Description

2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, cyclohexylsulfonyl chloride, and indole-3-carboxylic acid. The reactions may involve:

    Nitration and Reduction: Nitration of 4-chloroaniline followed by reduction to form the corresponding amine.

    Sulfonylation: Reaction of the amine with cyclohexylsulfonyl chloride to form the sulfonamide.

    Coupling Reaction: Coupling of the sulfonamide with indole-3-carboxylic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid derivatives: These compounds share the indole core and have similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups often exhibit antibacterial and diuretic properties.

    Chlorinated aromatic compounds: These compounds are known for their diverse chemical reactivity and biological activities.

Uniqueness

2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is unique due to the combination of its indole core, sulfonamide group, and chlorinated aromatic ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

CAS No.

903595-80-2

Molecular Formula

C21H21ClN2O4S

Molecular Weight

432.9 g/mol

IUPAC Name

2-[4-chloro-3-(cyclohexylsulfamoyl)phenyl]-1H-indole-3-carboxylic acid

InChI

InChI=1S/C21H21ClN2O4S/c22-16-11-10-13(12-18(16)29(27,28)24-14-6-2-1-3-7-14)20-19(21(25)26)15-8-4-5-9-17(15)23-20/h4-5,8-12,14,23-24H,1-3,6-7H2,(H,25,26)

InChI Key

HFYOKXFTBGDLBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)C3=C(C4=CC=CC=C4N3)C(=O)O)Cl

Origin of Product

United States

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